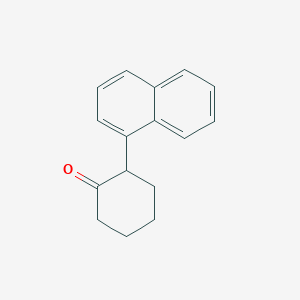

2-(1-Naphthyl)cyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22591-15-7 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

2-naphthalen-1-ylcyclohexan-1-one |

InChI |

InChI=1S/C16H16O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15H,3-4,9,11H2 |

InChI Key |

AETOCTWURFLYKR-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |

Other CAS No. |

22591-15-7 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Naphthyl Cyclohexanone and Analogous Naphthyl Substituted Cyclohexanone Derivatives

Conventional Synthetic Routes

Conventional methods for the synthesis of 2-(1-Naphthyl)cyclohexanone and related derivatives often rely on well-established reactions that form the fundamental carbon-carbon bond between the naphthalene (B1677914) and cyclohexanone (B45756) moieties.

Condensation-Based Synthesis Approaches (e.g., Naphthaldehyde-Cyclohexanone Condensation)

A primary and straightforward method for synthesizing precursors to this compound involves the condensation reaction between a naphthaldehyde and cyclohexanone. derpharmachemica.comresearchgate.net This reaction, typically an Aldol (B89426) condensation, forms an α,β-unsaturated ketone, specifically 2-((naphthalen-1-or-2-yl)methylene)cyclohexanone. derpharmachemica.comresearchgate.net This intermediate can then be subjected to further reactions to yield the saturated cyclohexanone ring.

The condensation is often catalyzed by a base, such as sodium hydroxide, and proceeds by the formation of an enolate from cyclohexanone, which then attacks the carbonyl carbon of the naphthaldehyde. youtube.com Subsequent dehydration leads to the formation of the conjugated system. L-proline can also be used as a chiral catalyst for asymmetric aldol reactions between 2-naphthaldehyde (B31174) and cyclohexanone, yielding β-hydroxy ketones with high enantiomeric excess. These condensation products serve as versatile building blocks for the synthesis of more complex heterocyclic compounds. derpharmachemica.comresearchgate.net For instance, they can be cyclized with hydrazines to produce hexahydroindazole derivatives or with hydroxylamine (B1172632) hydrochloride and thiourea (B124793) to yield benzoisoxazole and quinazoline-2-thione derivatives, respectively. derpharmachemica.comresearchgate.net

Table 1: Examples of Condensation Reactions for Naphthyl-Cyclohexanone Precursors

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 1-Naphthaldehyde | Cyclohexanone | Base (e.g., NaOH) | 2-(Naphthalen-1-ylmethylene)cyclohexanone | derpharmachemica.com |

| 2-Naphthaldehyde | Cyclohexanone | L-proline | β-hydroxy ketone | |

| 2-Hydroxy-1-naphthaldehyde | Primary amines | Methanol, reflux | Imine-zwitterion | nih.gov |

Grignard Reagent-Mediated Approaches to Cyclohexanone Scaffolds

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds and can be employed in the synthesis of naphthyl-substituted cyclohexanones. chemguide.co.ukmasterorganicchemistry.com A typical Grignard reagent, such as a naphthylmagnesium halide, can react with a cyclohexanone derivative. chemguide.co.uk For instance, the reaction of a Grignard reagent with a ketone results in the formation of a tertiary alcohol after hydrolysis. chemguide.co.uk

The synthesis of 2-(1-cyclohexenyl)ethylamine, an intermediate for other compounds, utilizes a Grignard reaction between cyclohexanone and a vinylmagnesium halide. google.comgoogle.com This reaction is typically carried out in an ether solvent like tetrahydrofuran. libretexts.org The resulting 1-vinylcyclohexanol (B155736) can then undergo further transformations. google.comgoogle.com While direct Grignard addition to the carbonyl group is a primary pathway, Grignard reagents can also participate in 1,4-conjugate addition reactions, particularly with α,β-unsaturated ketones, which can be a route to introduce the naphthyl group at the 2-position of a cyclohexanone ring system. researchgate.net

Table 2: Grignard Reagent Applications in Cyclohexanone Derivatization

| Grignard Reagent | Substrate | Product Type | Reference |

| Alkyl/Aryl Magnesium Halide | Ketone | Tertiary Alcohol | chemguide.co.uk |

| Vinyl Magnesium Halide | Cyclohexanone | 1-Vinylcyclohexanol | google.comgoogle.com |

| Various | α,β-Unsaturated Ketone | Michael Addition Product | researchgate.net |

Enolate Chemistry in Carbon-Carbon Bond Formation

Enolate chemistry is fundamental to the synthesis of 2-substituted cyclohexanones, including this compound. masterorganicchemistry.comthieme-connect.de The formation of an enolate from cyclohexanone by treatment with a strong base creates a potent nucleophile that can react with a suitable electrophile, such as a naphthyl halide or triflate, in an alkylation reaction. thieme-connect.deumn.edu

The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation in unsymmetrical ketones. thieme-connect.de Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation. libretexts.org The resulting enolate can then be alkylated to introduce the naphthyl group at the α-position of the cyclohexanone ring. umn.edu For example, the lithium enolate of 2-methylcyclohexanone (B44802) can be generated and subsequently alkylated. masterorganicchemistry.com The reaction of a cyclohexanone enolate with nitroarenes has also been reported to yield o-hydroxydiarylamines. researchgate.net

Table 3: Key Aspects of Enolate Chemistry in Naphthyl-Cyclohexanone Synthesis

| Base | Solvent | Electrophile | Key Outcome | Reference |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Alkyl Halide | Irreversible enolate formation for alkylation | libretexts.orgumn.edu |

| Sodium t-butanolate | Toluene | Chlorobenzene | α-Phenylation of cyclohexanone | |

| Potassium Hydroxide (aq) | Toluene (with phase transfer catalyst) | Arylidenemalonate | Cascade double Michael addition | beilstein-journals.orgnih.gov |

Stereoselective Synthesis of Naphthyl-Cyclohexanone Systems

The development of stereoselective methods allows for the synthesis of specific stereoisomers of this compound, which is crucial for applications where chirality plays a key role.

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral auxiliaries are employed to induce stereoselectivity in the synthesis of chiral molecules. sfu.cakashanu.ac.ir In the context of naphthyl-cyclohexanones, a chiral auxiliary can be temporarily incorporated into the substrate to direct the approach of a reagent to one face of the molecule over the other. researchgate.net

One common strategy involves the use of Evans chiral auxiliaries. researchgate.net These oxazolidinone-based auxiliaries can be attached to a substrate, and subsequent reactions, such as Michael additions, proceed with high diastereoselectivity. researchgate.net For example, the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds bearing a chiral auxiliary can lead to the formation of 3-substituted cyclohexanones with high enantiomeric purity. acs.org Another approach involves using chiral N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates as chiral Weinreb amide equivalents, where the diastereoselectivity in the alkylation of their enolates has been studied. mdpi.com The synthesis of steviol (B1681142) derivatives has utilized (S)-1-(2-naphthyl)ethylamine in a stereoselective reaction. nih.gov

Table 4: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Reaction Type | Key Feature | Reference |

| Evans Oxazolidinone | Michael Addition | High diastereoselectivity | researchgate.net |

| C(1)-Substituted Menthol Derivatives | Conjugate Addition | Self-removing auxiliary | acs.org |

| N-1-(1'-Naphthyl)ethyl-O-tert-butylhydroxamate | Enolate Alkylation | Chiral Weinreb amide equivalent | mdpi.com |

| (S)-1-(2-Naphthyl)ethylamine | Reductive Amination | Stereoselective formation of aminotriols | nih.gov |

Diastereoselective Strategies (e.g., Michael Addition Cascades)

Diastereoselective strategies aim to control the relative stereochemistry of multiple stereocenters formed in a single reaction. beilstein-journals.orgnih.govresearchgate.net Cascade reactions, where a single event triggers a series of bond-forming transformations, are particularly powerful in this regard. beilstein-journals.orgnih.gov

A notable example is the cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.orgnih.govresearchgate.net This reaction, often catalyzed by a phase transfer catalyst in the presence of aqueous potassium hydroxide, can produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net In some cases, a 1-naphthyl analog of curcumin (B1669340) has been used, leading to the formation of a double Michael adduct in moderate yield. beilstein-journals.orgnih.gov The proposed mechanism involves the initial Michael addition of the curcumin enolate to the arylidenemalonate, followed by a diastereoselective intramolecular 6-endo-trig cyclization to form the cyclohexanone ring. beilstein-journals.orgnih.gov

Table 5: Diastereoselective Michael Addition Cascade for Cyclohexanone Synthesis

| Michael Donor | Michael Acceptor | Catalyst System | Product | Diastereoselectivity | Reference |

| Curcumin | Arylidenemalonate | aq. KOH, TBAB | Highly substituted cyclohexanone | Generally high to excellent | beilstein-journals.orgnih.govresearchgate.net |

| 1-Naphthyl analog of curcumin | Arylidenemalonate | aq. KOH, TBAB | Double Michael adduct | Moderate yield | beilstein-journals.orgnih.gov |

| 1,1-Enediamines | Quinone Monoketals | Cs2CO3 | Morphan derivatives | High diastereoselectivity | acs.org |

Organocatalytic Approaches to Chiral Cyclohexanone Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral cyclohexanone derivatives. This approach utilizes small organic molecules to catalyze reactions, offering an alternative to traditional metal-based catalysts.

A notable development in this area involves the use of chiral ion-pair organocatalysts. For instance, a novel catalyst composed of a chiral phosphate (B84403) and a DABCO-derived quaternary ammonium (B1175870) salt has been successfully employed in the highly enantioselective 3-exo iodo-cycloetherification of allyl alcohols. nih.govrsc.org This method can be extended to a one-pot asymmetric iodo-cycloetherification/Wagner–Meerwein rearrangement of 2-aryl-2-propen-3-ol, providing a direct route to chiral 2-iodomethyl-2-aryl cycloalkanones with good enantioselectivities. nih.govrsc.org The rearrangement proceeds with an unusual retention of configuration, a phenomenon attributed to the participation of the adjacent iodide. nih.govrsc.org

Furthermore, elegant enantioselective arylations and alkylations have been devised for the synthesis of α-aryl-α-alkyl substituted cyclohexanones. Chiral N-triflyl phosphoramide (B1221513) has been shown to catalyze the enantioselective Pinacol rearrangement of 1,2-tertiary diols and the related Meinwald rearrangement of tetrasubstituted epoxides, leading to enantioenriched 2-alkynyl-2-arylcyclohexanones and 2,2-diarylcyclohexanones.

The asymmetric alkylation of cyclic ketones, including cyclohexanone derivatives, with alkyl bromides has been achieved with high levels of regio-, diastereo-, and enantioselectivity using quinine-derived primary amines as catalysts under photochemical conditions. mdpi.com This process involves the formation of an electron-rich enamine intermediate that forms an electron-donor-acceptor complex with the alkyl bromide, which upon light irradiation, induces an electron transfer to facilitate the reaction. mdpi.com

Table 1: Organocatalytic Approaches to Chiral Cyclohexanone Derivatives

| Reaction Type | Catalyst | Substrate | Product | Key Findings | Citation |

|---|---|---|---|---|---|

| 3-exo Iodo-cycloetherification/Wagner–Meerwein Rearrangement | Chiral ion-pair (chiral phosphate and DABCO-derived quaternary ammonium) | 2-Aryl-2-propen-3-ol | Chiral 2-iodomethyl-2-aryl cycloalkanones | Good enantioselectivities; unusual retention of configuration. | nih.govrsc.org |

| Pinacol/Meinwald Rearrangement | Chiral N-triflyl phosphoramide | 1,2-Tertiary diols / Tetrasubstituted epoxides | Enantioenriched 2-alkynyl-2-arylcyclohexanones / 2,2-Diarylcyclohexanones | Effective for constructing quaternary stereocenters. | |

| Asymmetric Alkylation | Quinine-derived primary amines | Cyclohexanone derivatives and alkyl bromides | α-Alkylated cyclohexanones | High regio-, diastereo-, and enantioselectivity under photochemical conditions. | mdpi.com |

Biocatalytic Transformations for Chiral Cyclohexanone Building Blocks

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral cyclohexanone building blocks. Enzymes, with their inherent stereoselectivity, can produce enantiopure compounds under mild reaction conditions. acs.orggenscript.com

Several biocatalytic strategies have been successfully applied to generate chiral 3-substituted cyclohexanones on a multi-gram scale. acs.orggenscript.com These methods often involve screening enzyme collections to identify suitable candidates, followed by reaction optimization and scale-up. acs.orggenscript.com Enzymes such as lipases, enoate reductases, and nitrilases have proven to be robust catalysts for these transformations. acs.orggenscript.com For example, optically pure methyl 3-oxocyclohexanecarboxylates and 3-oxocyclohexanecarbonitriles have been prepared using these enzymatic approaches. acs.orggenscript.com

The kinetic resolution of racemic mixtures is a common biocatalytic strategy. Lipase-mediated resolution of racemic esters and nitrilase-mediated resolution of racemic nitriles are established methods. acs.org In the context of alkaloid synthesis, lipases are frequently used to generate chiral building blocks. For instance, the kinetic resolution of cyclic allylic alcohols like 3-ethylcyclohexenol using Burkholderia cepacia lipase (B570770) yields the (S)-enantiomer in high enantiomeric excess. rsc.org

Deracemization, a process that converts a racemate into a single enantiomer with a theoretical yield of 100%, is another powerful biocatalytic technique. acs.orgunipd.it This can be achieved by combining enzymes with opposite selectivity, such as (R)- and (S)-selective ω-transaminases, or by using a single enzyme under modulated reaction conditions. acs.org Flavin-dependent amine oxidases, like cyclohexylamine (B46788) oxidase (CHAO) from Aspergillus niger, have been engineered through directed evolution to enable the deracemization of various amines, including 2-substituted-1,2,3,4-tetrahydroquinolines, which are valuable chiral building blocks. acs.orgacs.org

Table 2: Biocatalytic Strategies for Chiral Cyclohexanone Building Blocks

| Biocatalytic Strategy | Enzyme Class | Substrate Type | Product Type | Key Advantages | Citation |

|---|---|---|---|---|---|

| Asymmetric Synthesis | Enoate Reductases (EREDs) | Prochiral cyclohexenones | Chiral 3-substituted cyclohexanones | High stereoselectivity, green alternative. | acs.orggenscript.com |

| Kinetic Resolution | Lipases, Nitrilases | Racemic 3-substituted cyclohexanone esters/nitriles | Enantiopure 3-substituted cyclohexanones | Robust and scalable processes. | acs.orggenscript.com |

| Deracemization | Amine Oxidases (e.g., CHAO) | Racemic amines | Enantiopure amines | Theoretical 100% yield, expanded substrate scope through directed evolution. | acs.orgacs.org |

| Kinetic Resolution | Lipases (e.g., Burkholderia cepacia) | Racemic cyclic allylic alcohols | Enantiopure cyclic allylic alcohols | High enantiomeric excess, useful for natural product synthesis. | rsc.org |

Advanced Synthetic Protocols (e.g., Multicomponent and Domino Reactions)

Multicomponent reactions (MCRs) and domino (or cascade) reactions represent highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation. beilstein-journals.org These processes are characterized by their high atom and step economy, reducing the need for intermediate purification steps. beilstein-journals.org

While a direct multicomponent synthesis of this compound is not prominently described, related MCRs highlight the potential of this approach. For example, the synthesis of chromene derivatives can be achieved through the reaction of a naphthol, an aldehyde, and malononitrile. mdpi.com Similarly, the Betti reaction, involving a naphthol, an aldehyde, and an amine, can be used to create aminobenzylnaphthols, which can then undergo further transformations in a consecutive MCR to form complex heterocyclic scaffolds like naphtho[1,2-f] nih.govacs.orgoxazepines. chemicalpapers.com The synthesis of naphthyl-substituted dihydropyridines has also been reported via a pseudo four-component reaction, although it may require conventional heating for sterically demanding substituents like naphthalene to achieve moderate yields. rsc.org

Domino reactions, where subsequent transformations are triggered by the initial reaction, have been effectively used to synthesize complex cyclic systems. beilstein-journals.org For instance, a domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation provides a rapid and high-yielding synthesis of 2-aminothiazoles. organic-chemistry.org In the realm of rhodium catalysis, the domino cyclization/cycloaddition cascade of α-diazo carbonyl compounds has proven to be a powerful strategy for the synthesis of nitrogen-containing polycyclic structures, including alkaloids. rsc.org Although not specifically targeting this compound, these advanced protocols demonstrate the potential for developing novel and efficient routes to complex cyclohexanone derivatives through the strategic design of multicomponent and domino reaction sequences.

Table 3: Advanced Synthetic Protocols

| Reaction Type | Key Reactants | Product Type | Key Features | Citation |

|---|---|---|---|---|

| Multicomponent Reaction (Betti/Bargellini) | 2-Naphthol, aromatic aldehydes, 2-aminopyridine, chloroform, ketones | Naphtho[1,2-f] nih.govacs.orgoxazepine derivatives | Consecutive MCRs build complex scaffolds from simple starting materials. | chemicalpapers.com |

| Pseudo Four-Component Reaction | Malononitrile, aldehyde, amine, naphthol | Naphthyl substituted dihydropyridines | Microwave irradiation can accelerate the reaction, but yields may be moderate for bulky substituents. | rsc.org |

| Domino Alkylation-Cyclization | Propargyl bromides, thioureas | 2-Aminothiazoles | Rapid and high-yielding under microwave irradiation. | organic-chemistry.org |

| Domino Cyclization/Cycloaddition | α-Diazo carbonyl compounds | Nitrogen-containing polycyclic compounds | Rhodium-catalyzed cascade for complex alkaloid synthesis. | rsc.org |

Chemical Reactivity and Derivatization of 2 1 Naphthyl Cyclohexanone

Reactions at the Carbonyl Group and Alpha-Positions

The reactivity of 2-(1-Naphthyl)cyclohexanone is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the protons at the alpha-positions. These reactive sites are the focal points for a variety of chemical transformations.

Nucleophilic Additions to the Ketone

The carbonyl group in ketones like cyclohexanone (B45756) is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. savemyexams.com This fundamental reactivity leads to nucleophilic addition reactions, a cornerstone of carbonyl chemistry. savemyexams.com For cyclic ketones such as cyclohexanone derivatives, the stereochemical outcome of nucleophilic attack is a key consideration. The approach of the nucleophile can occur from either the axial or equatorial face of the ring. The stereoselectivity is influenced by a combination of steric hindrance and electronic effects, such as torsional strain and orbital overlap between the forming bond and adjacent bonds in the transition state. umich.eduresearchgate.net

In α,β-unsaturated systems, such as the derivative 2-((naphthalen-1-yl)methylene)cyclohexanone, nucleophilic attack can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon of the conjugated system (1,4-conjugate addition). wikipedia.org The reaction pathway is often determined by the nature of the nucleophile and the reaction conditions. fiveable.me For instance, the reaction of 2-((naphthalen-1-or-2-yl)methylene)cyclohexanone with nucleophiles like hydroxylamine (B1172632) hydrochloride serves as a clear example of nucleophilic addition to the carbonyl group, which is immediately followed by a cyclization step to yield a heterocyclic system. derpharmachemica.com

A common reaction illustrating nucleophilic addition is the formation of acetals, which serve as protecting groups for carbonyls. The reaction of cyclohexanone with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) results in a cyclic acetal. pearson.com The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for subsequent attack by the hydroxyl groups of the diol. pearson.com

Reactivity of Cyclohexanone Enolates with Aromatic Systems

The protons on the carbons adjacent to the carbonyl group (alpha-carbons) are acidic and can be removed by a base to form a nucleophilic intermediate known as an enolate. masterorganicchemistry.comlibretexts.org The resulting enolate anion is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the oxygen atom. masterorganicchemistry.com These enolates are versatile nucleophiles in carbon-carbon bond-forming reactions. libretexts.org

The reactivity of cyclohexanone enolates extends to reactions with aromatic systems. A notable example is the reaction of cyclohexanone enolate with nitroarenes at elevated temperatures (60-80°C), which proceeds through an initial addition to the nitro group and subsequent transformations to yield o-hydroxydiarylamines. researchgate.net The enolate of this compound, in principle, could undergo intramolecular reactions with the appended naphthyl aromatic system. Such cyclizations can be facilitated by transition metal catalysis. For instance, palladium-catalyzed intramolecular reactions can forge new carbon-carbon bonds between an enolate-like precursor and an aryl group within the same molecule. acs.org

Transformations Leading to Fused Heterocyclic Systems

The structural framework of this compound and its derivatives is an excellent starting point for the synthesis of various fused heterocyclic systems. Through cyclization and condensation reactions, the cyclohexanone ring and its substituents are incorporated into novel polycyclic structures.

Formation of Indazole and Benzoisoxazole Derivatives

Indazoles are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. austinpublishinggroup.com Their derivatives are of significant interest due to a wide range of pharmacological activities. alnoor.edu.iq Derivatives of this compound are effective precursors for indazole systems. Specifically, 2-((naphthalen-1-yl)methylene)cyclohexanone undergoes cyclization with substituted hydrazines to afford the corresponding hexahydroindazole derivatives. derpharmachemica.com

Similarly, benzoisoxazoles, which contain a benzene ring fused to an isoxazole (B147169) ring, can be synthesized from cyclohexanone precursors. chim.itorganic-chemistry.org The reaction of 2-((naphthalen-1-yl)methylene)cyclohexanone with hydroxylamine hydrochloride leads to the formation of a benzoisoxazole derivative. derpharmachemica.com This transformation involves a nucleophilic addition of the hydroxylamine to the carbonyl group, followed by an intramolecular cyclization and dehydration.

| Precursor | Reagent | Product Type |

|---|---|---|

| 2-((Naphthalen-1-yl)methylene)cyclohexanone | Substituted Hydrazines | Hexahydroindazole derivative |

| 2-((Naphthalen-1-yl)methylene)cyclohexanone | Hydroxylamine Hydrochloride | Benzoisoxazole derivative |

Synthesis of Furan (B31954) and Pyrrole (B145914) Derivatives from Cyclohexanone Precursors

Fused furan and pyrrole ring systems, such as tetrahydrobenzofurans and tetrahydroindoles, are valuable structural motifs found in many bioactive compounds. metu.edu.tr Cyclohexanone derivatives serve as versatile building blocks for these heterocycles. One strategy involves the allylation of cyclohexanone, followed by treatment with a base to yield tetrahydrobenzofuran derivatives. metu.edu.tr Alternatively, reacting the allylated ketone with primary amines leads to the formation of tetrahydroindole derivatives. metu.edu.tr

Another established route to pyrrole derivatives is the Trofimov reaction, where ketoximes (derived from ketones like cyclohexanone) react with acetylenes in a superbasic medium (e.g., KOH/DMSO) to form pyrroles. researchgate.net This method has been successfully applied to synthesize 4,5,6,7-tetrahydroindole from cyclohexanone oxime and acetylene. researchgate.net

| Cyclohexanone Precursor | Key Reagents | Heterocyclic Product | Reference |

|---|---|---|---|

| Allylated Cyclohexanone | Base | Tetrahydrobenzofuran | metu.edu.tr |

| Allylated Cyclohexanone | Primary Amine | Tetrahydroindole | metu.edu.tr |

| Cyclohexanone Oxime | Acetylene, KOH/DMSO | 4,5,6,7-Tetrahydroindole | researchgate.net |

Quinazoline (B50416) Formation

Quinazolines are bicyclic heterocycles composed of a benzene ring fused to a pyrimidine (B1678525) ring. This scaffold is present in numerous pharmacologically active compounds. ijmpr.in The derivative 2-((naphthalen-1-yl)methylene)cyclohexanone is a useful precursor for constructing quinazoline-based systems. derpharmachemica.com For example, its condensation with thiourea (B124793) results in a quinazoline-2-thione derivative. derpharmachemica.com Further chemical modifications can be performed; for instance, reaction with guanidine (B92328) sulphate followed by chloroacetylation and subsequent condensation with an ortho-substituted aniline (B41778) can yield more complex quinazoline derivatives. derpharmachemica.com

| Precursor | Reagents | Product Type |

|---|---|---|

| 2-((Naphthalen-1-yl)methylene)cyclohexanone | Thiourea | Quinazoline-2-thione derivative |

| 2-((Naphthalen-1-yl)methylene)cyclohexanone | 1. Guanidine sulphate 2. Chloroacetylation 3. Ortho-substituted aniline | Substituted Quinazoline derivative |

Advanced Characterization Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(1-Naphthyl)cyclohexanone, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the naphthyl and cyclohexanone (B45756) moieties. The aromatic region would show a complex pattern of multiplets for the seven protons of the naphthalene (B1677914) ring, typically in the range of δ 7.0–8.5 ppm. The proton at the C8 position of the naphthalene ring is likely to be shifted downfield due to steric deshielding effects from its proximity to the cyclohexanone ring. The cyclohexanone ring protons would appear in the aliphatic region (δ 1.5–3.5 ppm). The methine proton at the C2 position, being adjacent to both the carbonyl group and the naphthyl substituent, would likely resonate as a multiplet at a downfield position compared to the other methylene (B1212753) protons of the cyclohexanone ring. The integration of these signals would confirm the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the cyclohexanone ring is expected to show a characteristic signal in the downfield region, typically around δ 200–210 ppm. rsc.org The carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (δ 120–140 ppm). The quaternary carbons of the naphthalene ring to which the cyclohexanone is attached and the bridgehead carbons would have distinct chemical shifts. The aliphatic carbons of the cyclohexanone ring would resonate in the upfield region (δ 20–60 ppm), with the C2 carbon, substituted with the naphthyl group, appearing at a lower field than the other methylene carbons. rsc.org

Detailed analysis of related substituted cyclohexanones and acetophenones aids in the assignment of these signals. nih.govcdnsciencepub.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous compounds such as 2-phenylcyclohexanone (B152291) and other naphthyl ketones. rsc.orgcdnsciencepub.comchemicalbook.com

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~209.0 |

| Naphthyl (aromatic CH) | 7.20 - 8.10 (m) | 124.0 - 129.0 |

| Naphthyl (quaternary C) | - | 130.0 - 135.0 |

| Cyclohexanone (α-CH) | 3.50 - 3.80 (m) | ~55.0 |

Vibrational (IR) and Mass Spectrometry (MS)

Vibrational (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be the strong carbonyl (C=O) stretch of the ketone. In a six-membered ring like cyclohexanone, this band typically appears around 1715 cm⁻¹. davuniversity.orgnist.gov The presence of the α-naphthyl substituent may cause a slight shift in this frequency. The spectrum would also feature C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexanone ring (below 3000 cm⁻¹) and the sp² hybridized carbons of the naphthalene ring (above 3000 cm⁻¹). msu.edu Aromatic C=C stretching vibrations from the naphthalene ring are expected in the 1450–1600 cm⁻¹ region. davuniversity.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would likely involve characteristic losses. For instance, cleavage of the bond between the cyclohexanone and naphthyl moieties could lead to fragments corresponding to the naphthyl group and the cyclohexanone ring. Other common fragmentation pathways for ketones include McLafferty rearrangement and alpha-cleavage, which would produce distinct fragment ions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.orgtsijournals.com

Table 2: Key Spectroscopic Data for this compound Data based on typical values for cyclohexanones and naphthyl-containing compounds. davuniversity.orgnist.govmsu.edutsijournals.comniscpr.res.in

| Technique | Feature | Expected Value/Observation |

|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1715 cm⁻¹ (strong) |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ (multiple bands) | |

| Aromatic C-H Stretch | >3000 cm⁻¹ | |

| Aliphatic C-H Stretch | <3000 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z corresponding to C₁₆H₁₆O |

X-ray Crystallography for Absolute Configuration Determination and Molecular Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. nih.gov For a chiral molecule like this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of the stereochemistry at the C2 position as either (R) or (S).

The analysis would reveal detailed information such as bond lengths, bond angles, and torsional angles. jst.go.jp It would show the conformation of the cyclohexanone ring, which typically adopts a chair conformation to minimize steric strain. iucr.org The orientation of the bulky naphthyl substituent at the C2 position (axial vs. equatorial) would be definitively established. In substituted cyclohexanones, large substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions. nih.gov X-ray data would also elucidate the relative orientation of the naphthalene ring with respect to the cyclohexanone ring, providing insight into any intramolecular interactions, such as C-H···π interactions. cdnsciencepub.com The synthesis and crystallographic analysis of related naphthyl-substituted compounds have provided valuable precedents for such structural determinations. cdnsciencepub.comresearchgate.net

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) in Chirality Studies

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that are essential for studying chiral molecules in solution. leidenuniv.nlthieme-connect.de These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Since this compound possesses a stereocenter at C2, it is optically active. Its ORD spectrum would show a Cotton effect—a characteristic change in optical rotation in the vicinity of an absorption band. ias.ac.in The CD spectrum, which plots the difference in absorption of left and right circularly polarized light (Δε) versus wavelength, would show a distinct band corresponding to the n→π* electronic transition of the carbonyl chromophore, typically in the 280-300 nm region. researchgate.netmetu.edu.tr

The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry and conformation around the chromophore. thieme-connect.deresearchgate.net The "octant rule" for ketones can be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. ias.ac.in By comparing the experimentally measured CD spectrum with predictions from the octant rule or with spectra of related compounds of known absolute configuration, the absolute configuration of this compound can be assigned. researchgate.netresearchgate.net These chiroptical methods are invaluable, especially when suitable crystals for X-ray analysis cannot be obtained. researchgate.netrsc.org

Applications and Synthetic Utility in Chemical Science

Building Blocks for Complex Organic Molecules and Natural Product Synthesis

Cyclohexane (B81311) rings that feature a chiral quaternary carbon center are common motifs in a variety of natural products and serve as crucial building blocks in organic synthesis. acs.org The asymmetric alkylation of 2-arylcyclohexanones, such as 2-(1-Naphthyl)cyclohexanone, provides a direct pathway to construct these important chiral centers. acs.org This methodology is foundational for synthesizing 1-alkyl-1-arylcyclohexanes, which form the core structure of biologically active compounds like morphine and strychnine. acs.org

The cyclohexane motif is present in a multitude of natural products and bioactive compounds. acs.org The carbon framework of substituted cyclohexanones can be identified within the structures of complex natural products, highlighting their role as key synthetic precursors. acs.org For instance, various synthetic strategies for natural products leverage cyclohexanone (B45756) derivatives. nih.gov The synthesis of tetrahydrobenzofurans and tetrahydroindoles, which are valuable precursors for drug substances and complex natural products, often starts from allylated cyclohexanone derivatives. metu.edu.tr

Furthermore, the development of tandem reactions has enabled the efficient synthesis of complex molecules from simpler starting materials using nanoparticle catalysis. acs.org This approach can be applied to cyclohexanone derivatives to rapidly build molecular complexity.

Development of Chiral Ligands and Catalysts Based on Naphthyl-Cyclohexanone Scaffolds

The development of chiral ligands is crucial for asymmetric catalysis, a field that has seen significant advancements through the use of ligands based on atropisomeric scaffolds. iupac.org The skewed orientation of naphthyl rings, as seen in ligands like BINAP, is a key factor for their effectiveness in asymmetric catalytic reactions. iupac.org This principle is extended to ligands derived from naphthyl-cyclohexanone scaffolds, where the rigid structure helps create a well-defined chiral environment around a metal center, leading to high enantioselectivities. iupac.org

Research has focused on designing new chiral phosphorus ligands with highly rigid backbones, such as the spirobiindane scaffold, to reduce conformational ambiguity in catalysts. iupac.org Similarly, chiral ligands based on binaphthyl scaffolds have been developed for palladium-catalyzed enantioselective C-H activation/cycloaddition reactions. researchgate.net These ligands combine the axial chirality of the binaphthyl unit with the coordinating properties of amino acids to facilitate these transformations. researchgate.net

The catalytic asymmetric alkylation of 2-arylcyclohexanones has been achieved with high enantioselectivity using chiral phase-transfer catalysts. acs.org For example, a chiral ammonium (B1175870) bromide has been used as a phase-transfer catalyst in the asymmetric alkylation of modified 2-arylcyclohexanones, affording products with a chiral quaternary carbon center in high optical purity. acs.org

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Modified 2-Arylcyclohexanones | High |

| Chiral N,N'-dioxide-Sc(III) complex | Baeyer-Villiger Oxidation | Racemic 2-Arylcyclohexanones | Up to 95% |

| Chiral Phosphorus Ligands | Asymmetric Hydrogenation | 2-Arylcycloketones | Up to 99.9% |

This table summarizes the effectiveness of different chiral catalyst systems in asymmetric reactions involving arylcyclohexanone scaffolds.

Precursors in the Synthesis of Pharmacologically Relevant Scaffolds

The this compound framework is a key precursor for a variety of pharmacologically active molecules. The inherent structural features of cyclohexane derivatives lend themselves to diverse biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net

Derivatives of 2-arylcyclohexanones are being explored for their potential as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for bleaching herbicides. acs.org For instance, 2-(2-((1-bromonaphthalen-2-yl)oxy)acetyl)-3-hydroxycyclohex-2-en-1-one has shown potent, broad-spectrum herbicidal activity with good crop safety for maize and canola. acs.org

The synthesis of various heterocyclic systems with potential therapeutic applications often starts from cyclohexanone derivatives. Spirothiazolidine derivatives, which can be synthesized from cyclohexanones, have demonstrated a range of biological activities, including anticancer and antioxidant effects. researchgate.net Similarly, the fusion of a quinoline (B57606) scaffold with cyclohexanone derivatives has been used to create quinoline-acridine hybrids with potential pharmacological applications. frontiersin.org The compound 2-(1-Cyclohexenyl)ethylamine, an intermediate for the cough medicine dextromethorphan (B48470) hydrobromide, can be synthesized from cyclohexanone. google.com

Lawsone (2-hydroxy-1,4-naphthoquinone), a related naphthyl compound, is a vital precursor for a wide array of biologically significant molecules and materials. thieme-connect.de Its derivatives exhibit antibacterial, antifungal, anti-inflammatory, and antiviral properties. thieme-connect.de

Exploration in Supramolecular Chemistry and Inclusion Compounds

Supramolecular chemistry focuses on the non-covalent interactions between molecules, often in the form of host-guest complexes. acs.orginflibnet.ac.in In this context, molecules with specific structural features, like this compound, can act as either hosts or guests in the formation of inclusion compounds.

The study of host-guest chemistry often involves analyzing the selectivity of a host for different guest molecules. acs.org For example, the host compound 9-(2-naphthyl)-9H-xanthen-9-ol has been studied for its inclusion of guests like cyclohexanone. acs.org The formation of these inclusion compounds is governed by factors such as size, shape, and intermolecular forces. acs.orgdokumen.pub

Cyclodextrins are common host molecules that can encapsulate guest molecules like naphthalene (B1677914) derivatives within their cavities. dokumen.pub The binding affinity depends on the size match between the host and the guest. dokumen.pub Similarly, synthetic host molecules, such as 2,2-dibutyl-N,N'-di(1-naphthyl)malonamide, have been shown to form clathrate-type inclusion compounds with cyclic alkanes like cyclohexane. oup.com The stability and structure of these complexes can be characterized by techniques like thermal analysis and X-ray crystallography. oup.com The study of such systems provides insights into molecular recognition processes. acs.org

| Host Compound | Guest Molecule(s) | Stoichiometry (Host:Guest) |

| 9-(2-Naphthyl)-9H-xanthen-9-ol | Cyclohexanone (CYONE) | 1:2 |

| 9-(2-Naphthyl)-9H-xanthen-9-ol | 1,4-Dioxane (DIOX), Cyclohexanone (CYONE) | 1:0.5:1 |

| 2,2-Dibutyl-N,N'-di(1-naphthyl)malonamide | Cyclohexane | 1:0.5 |

This table illustrates examples of inclusion compounds formed with naphthyl-containing hosts and cyclohexanone or cyclohexane guests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.